(R,R,S,S)-Orlistat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R,S,S)-Orlistat is a stereoisomer of Orlistat, a well-known lipase inhibitor used primarily for the treatment of obesity. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity. Orlistat works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R,R,S,S)-Orlistat involves several steps, including the formation of the β-lactone ring, which is essential for its lipase inhibitory activity. The key steps in the synthesis include:
Formation of the β-lactone ring: This is typically achieved through the cyclization of a hydroxy acid precursor under acidic conditions.
Stereoselective reduction: The reduction of the intermediate compounds to achieve the desired stereochemistry is often carried out using chiral catalysts or reagents.
Purification: The final product is purified using chromatographic techniques to ensure the correct stereoisomer is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the cyclization step and advanced chromatographic systems for purification.
Análisis De Reacciones Químicas
Types of Reactions: (R,R,S,S)-Orlistat undergoes several types of chemical reactions, including:
Hydrolysis: The β-lactone ring can be hydrolyzed under basic conditions to form the corresponding hydroxy acid.
Oxidation: Oxidative reactions can modify the side chains of the molecule, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products:
Hydrolysis: Produces the corresponding hydroxy acid.
Oxidation: Yields oxidized derivatives with modified side chains.
Substitution: Results in substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(R,R,S,S)-Orlistat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Primarily used in the treatment of obesity, with ongoing research into its potential benefits for other conditions such as diabetes and cardiovascular diseases.
Industry: Employed in the development of new lipase inhibitors and other therapeutic agents.
Mecanismo De Acción
(R,R,S,S)-Orlistat exerts its effects by inhibiting the activity of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By binding to the active site of these enzymes, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, leading to a decrease in caloric intake and promoting weight loss.
Comparación Con Compuestos Similares
Tetrahydrolipstatin: Another stereoisomer of Orlistat with similar lipase inhibitory activity.
Cetilistat: A lipase inhibitor with a different chemical structure but similar mechanism of action.
Lipstatin: The natural product from which Orlistat is derived, also a potent lipase inhibitor.
Uniqueness: (R,R,S,S)-Orlistat is unique due to its specific stereochemistry, which is crucial for its high affinity and selectivity for lipase enzymes. This stereoisomer exhibits superior lipase inhibitory activity compared to other stereoisomers and related compounds, making it a highly effective therapeutic agent for obesity management.
Actividad Biológica
(R,R,S,S)-Orlistat, commonly known as orlistat, is a potent lipase inhibitor primarily used in the management of obesity. This compound has garnered attention not only for its weight loss efficacy but also for its diverse biological activities, particularly in cancer therapy and metabolic regulation. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids. By blocking these enzymes, orlistat prevents the absorption of fats from the gastrointestinal tract, leading to their excretion unchanged in feces. This mechanism significantly reduces caloric intake from fats, contributing to weight loss in obese patients .
Pharmacological Effects
Recent studies have expanded the understanding of orlistat's pharmacological effects beyond weight management. Notably, orlistat has demonstrated potential anti-tumor properties through various mechanisms:
- Induction of Apoptosis : Orlistat has been shown to induce apoptosis in several cancer cell lines, including ovarian and prostate cancer cells. This is mediated by the activation of caspases (caspase-3 and caspase-9), which are crucial for the apoptotic pathway .
- Inhibition of AKT/mTOR Pathway : The compound inhibits the AKT/mTOR signaling pathway, which is often upregulated in cancers. By decreasing phosphorylated AKT levels, orlistat can induce apoptosis and inhibit tumor growth .
- Modulation of Lipid Metabolism : Orlistat alters lipid synthesis pathways, which can affect tumor cell proliferation and survival. It has been observed to induce ferroptosis in cancer cells and regulate glycolysis levels .
- Enhancement of TRAIL Sensitivity : In hormone-refractory prostate cancer cells, orlistat enhances sensitivity to TRAIL (TNF-related apoptosis-inducing ligand), promoting apoptosis specifically in cancer cells while sparing normal cells .
Clinical Studies and Efficacy
A variety of clinical studies have assessed the efficacy of orlistat in different populations:
- Weight Loss Studies : In a controlled trial involving obese patients, orlistat treatment resulted in significant weight loss and improvements in metabolic parameters such as hemoglobin A1c and liver enzymes (ALT and AST). The mean weight loss observed was approximately 22.7 lbs over six months .
- Lipid Profile Improvement : Orlistat treatment led to statistically significant reductions in total cholesterol and LDL levels compared to placebo groups. For instance, mean LDL concentration decreased by 5.87 mg/dl after 24 weeks of treatment .
Case Studies
Several case studies highlight the diverse applications of orlistat:
- Non-Alcoholic Fatty Liver Disease (NAFLD) : A pilot study indicated that orlistat therapy significantly improved liver steatosis and fibrosis in patients with NAFLD after six months of treatment .
- Cancer Treatment : In vitro studies have shown that orlistat can induce apoptosis in various cancer cell lines, suggesting its potential role as an adjunct therapy in oncology .
Table 1: Summary of Orlistat's Effects on Lipid Profiles
Parameter | Baseline (mg/dl) | 8 Weeks (mg/dl) | 16 Weeks (mg/dl) | 24 Weeks (mg/dl) | Significance |
---|---|---|---|---|---|
Total Cholesterol | 220.09 ± 14.72 | 217.24 ± 14.19 | 214.44 ± 8.19 | 209.41 ± 10.53 | p < 0.05 |
LDL | - | - | - | - | p < 0.05 |
HDL | 36.05 ± 4.29 | 36.71 ± 4.29 | 36.91 ± 5.01 | 37.19 ± 5.61 | Not Significant |
Triglycerides | 165.12 ± 12.16 | 164.06 ± 10.11 | 162.68 ± 11.21 | 161.51 ± 9.88 | Not Significant |
Table 2: Clinical Improvements with Orlistat Therapy
Clinical Parameter | Baseline | Post-Treatment | Significance |
---|---|---|---|
Weight Loss (lbs) | - | Mean: 22.7 | p < 0.01 |
Hemoglobin A1c (%) | 7.14 | 5.95 | p < 0.05 |
ALT (U/L) | 93 | 54 | p < 0.01 |
AST (U/L) | 79 | 48 | p < 0.01 |
Propiedades
IUPAC Name |
[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-RAVGUYNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.